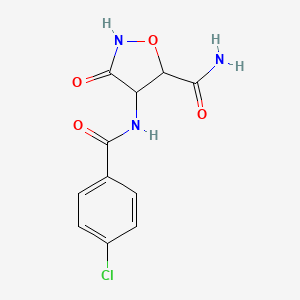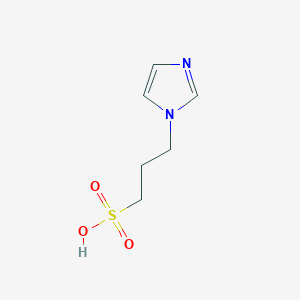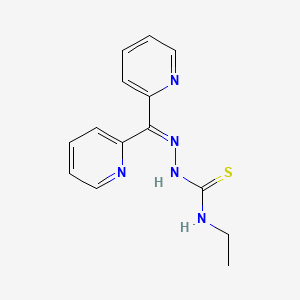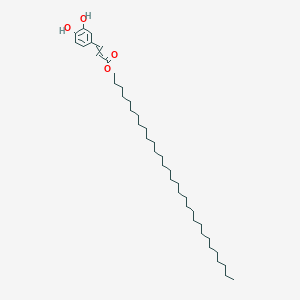
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C40H70O4 and a molecular weight of 614.98 g/mol . It is an ester derivative of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid, commonly known as caffeic acid. This compound is characterized by its long hentriacontyl chain and the presence of a dihydroxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with hentriacontanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophiles such as acyl chlorides and alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification reactions and the behavior of long-chain esters.
Biology: Investigated for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is primarily attributed to the presence of the dihydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress. This compound may also interact with various molecular targets, including enzymes involved in inflammatory pathways and microbial cell membranes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but with a shorter alkyl chain.
Benzyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Contains a benzyl group instead of a long alkyl chain.
Caffeic Acid Esters: Various esters of caffeic acid with different alcohols.
Uniqueness
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its long hentriacontyl chain, which imparts distinct physical and chemical properties compared to other caffeic acid esters. This long chain enhances its hydrophobicity and makes it suitable for applications in non-polar environments, such as in cosmetics and personal care products .
Properties
CAS No. |
654663-59-9 |
|---|---|
Molecular Formula |
C40H70O4 |
Molecular Weight |
615.0 g/mol |
IUPAC Name |
hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C40H70O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-35-44-40(43)34-32-37-31-33-38(41)39(42)36-37/h31-34,36,41-42H,2-30,35H2,1H3 |
InChI Key |
VIXBRBZKDOADEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


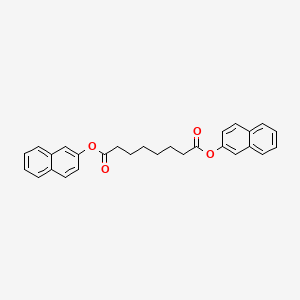
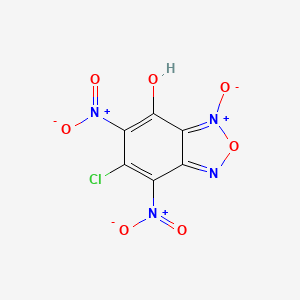
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
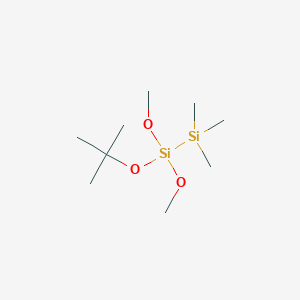
![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
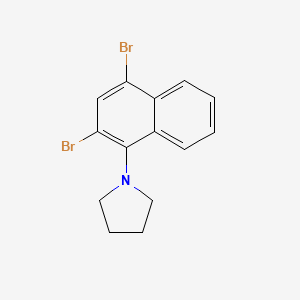
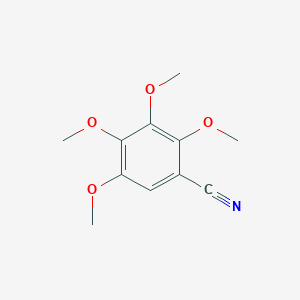
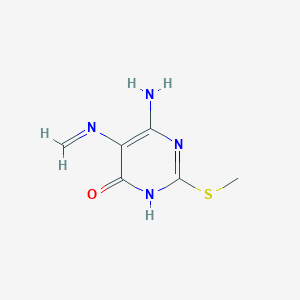
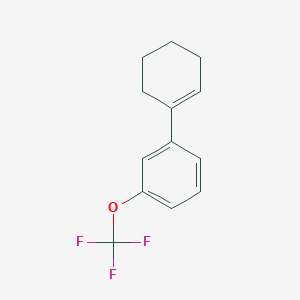
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)
